REACTION_CXSMILES
|
Cl[S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:4])=[O:3].[CH2:14]([O:16][C:17](=[O:21])[CH2:18][CH2:19][NH2:20])[CH3:15].C(N(CC)CC)C>C(Cl)(Cl)Cl>[C:17]([CH2:18][CH2:19][NH:20][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:4])=[O:3])([O:16][CH2:14][CH3:15])=[O:21]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCN)=O
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 hrs the solvent
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
WASH
|
Details
|
washed with H2O, 10% KHSO4 solution, H2O, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Solvent removal
|
Type
|
CUSTOM
|
Details
|
gave a residue that
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography on silica gel eluting with CHCl3 (97)/MeOH(3)
|
Type
|
CUSTOM
|
Details
|
to give pure 3-2
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(OCC)CCNS(=O)(=O)C=1C=C(C(=O)O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |